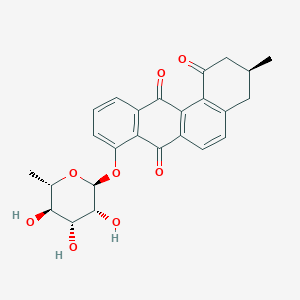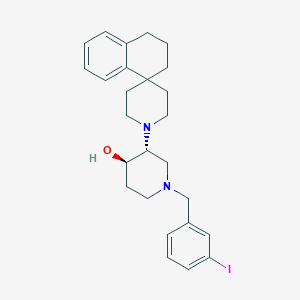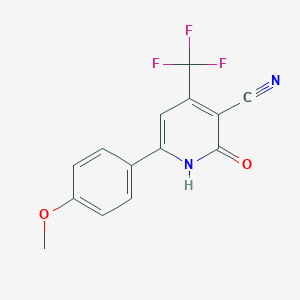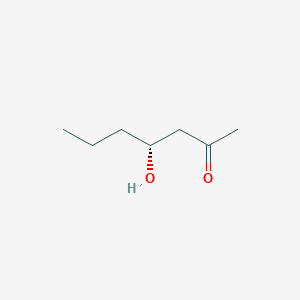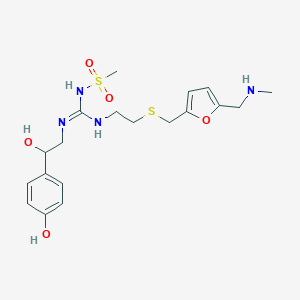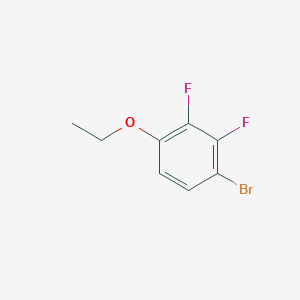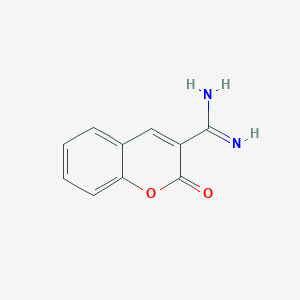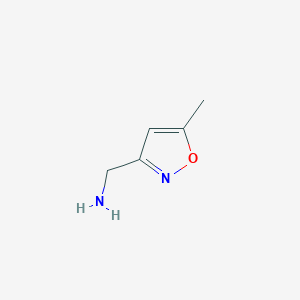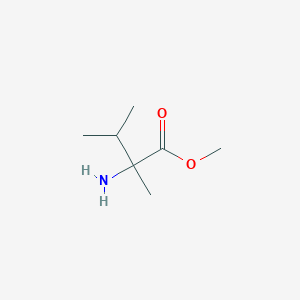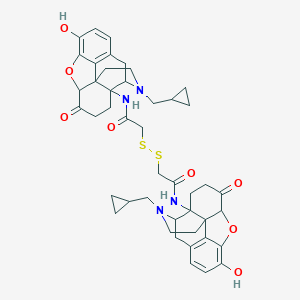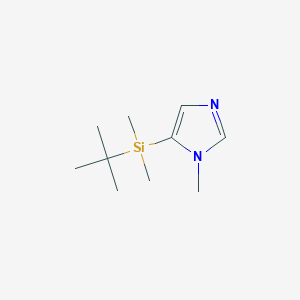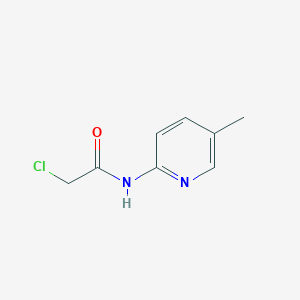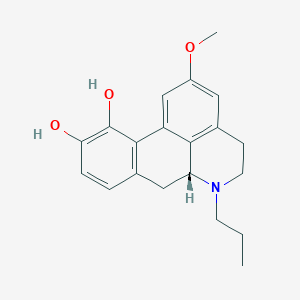
2-Methoxy-N-n-propylnorapomorphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-N-n-propylnorapomorphine (MPN) is a chemical compound that belongs to the class of dopamine agonists. It is a derivative of apomorphine, which is a non-selective dopamine agonist. MPN has been synthesized by several methods, and it has been extensively studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
2-Methoxy-N-n-propylnorapomorphine has been extensively studied for its potential applications in scientific research. It has been used as a tool to investigate the role of dopamine receptors in the central nervous system. 2-Methoxy-N-n-propylnorapomorphine has been shown to selectively activate D2 dopamine receptors, which are involved in the regulation of motor function, reward, and cognition. 2-Methoxy-N-n-propylnorapomorphine has also been used to study the effects of dopamine receptor activation on synaptic plasticity, neuronal excitability, and gene expression.
Mecanismo De Acción
2-Methoxy-N-n-propylnorapomorphine acts as a selective agonist of D2 dopamine receptors. It binds to the receptor and activates the downstream signaling pathways, leading to the activation of intracellular enzymes and ion channels. The activation of D2 receptors by 2-Methoxy-N-n-propylnorapomorphine results in the inhibition of adenylyl cyclase and the reduction of cyclic AMP levels. This leads to the modulation of neurotransmitter release and the regulation of neuronal excitability.
Efectos Bioquímicos Y Fisiológicos
2-Methoxy-N-n-propylnorapomorphine has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine in the striatum and the prefrontal cortex, leading to the improvement of motor function and cognitive performance. 2-Methoxy-N-n-propylnorapomorphine has also been shown to increase the phosphorylation of extracellular signal-regulated kinases (ERKs) in the striatum, which is involved in the regulation of synaptic plasticity. 2-Methoxy-N-n-propylnorapomorphine has also been shown to increase the expression of the immediate early gene c-fos in the striatum, which is involved in the regulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methoxy-N-n-propylnorapomorphine has several advantages for lab experiments. It is a selective agonist of D2 dopamine receptors, which allows for the investigation of the specific role of these receptors in various physiological and behavioral processes. 2-Methoxy-N-n-propylnorapomorphine has also been shown to have a long half-life, which allows for sustained activation of D2 receptors. However, 2-Methoxy-N-n-propylnorapomorphine has some limitations for lab experiments. It has been shown to have off-target effects on other dopamine receptor subtypes, which may complicate the interpretation of results. 2-Methoxy-N-n-propylnorapomorphine has also been shown to have some toxicity in vitro, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-Methoxy-N-n-propylnorapomorphine. One direction is the investigation of the role of D2 receptors in the regulation of synaptic plasticity and learning and memory. Another direction is the investigation of the potential therapeutic applications of 2-Methoxy-N-n-propylnorapomorphine in the treatment of neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction. Additionally, the development of new selective agonists of D2 receptors with improved pharmacological properties may lead to the discovery of new therapeutic agents for these disorders.
Conclusion:
In conclusion, 2-Methoxy-N-n-propylnorapomorphine is a selective agonist of D2 dopamine receptors that has been extensively studied for its potential applications in scientific research. It has been synthesized by several methods, and it has been shown to have several biochemical and physiological effects. 2-Methoxy-N-n-propylnorapomorphine has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of 2-Methoxy-N-n-propylnorapomorphine, including the investigation of its role in synaptic plasticity and the development of new selective agonists of D2 receptors.
Métodos De Síntesis
2-Methoxy-N-n-propylnorapomorphine can be synthesized by several methods, including the reaction of apomorphine with n-propylamine and sodium hydride, the reaction of apomorphine with n-propylamine and boron trifluoride etherate, and the reaction of apomorphine with n-propylamine and trifluoroacetic acid. The yield of 2-Methoxy-N-n-propylnorapomorphine varies depending on the synthesis method used.
Propiedades
Número CAS |
126874-82-6 |
|---|---|
Nombre del producto |
2-Methoxy-N-n-propylnorapomorphine |
Fórmula molecular |
C20H23NO3 |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
(6aR)-2-methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol |
InChI |
InChI=1S/C20H23NO3/c1-3-7-21-8-6-13-9-14(24-2)11-15-18(13)16(21)10-12-4-5-17(22)20(23)19(12)15/h4-5,9,11,16,22-23H,3,6-8,10H2,1-2H3/t16-/m1/s1 |
Clave InChI |
WNNMRMNAGNMVEW-MRXNPFEDSA-N |
SMILES isomérico |
CCCN1CCC2=C3[C@H]1CC4=C(C3=CC(=C2)OC)C(=C(C=C4)O)O |
SMILES |
CCCN1CCC2=C3C1CC4=C(C3=CC(=C2)OC)C(=C(C=C4)O)O |
SMILES canónico |
CCCN1CCC2=C3C1CC4=C(C3=CC(=C2)OC)C(=C(C=C4)O)O |
Otros números CAS |
126874-82-6 |
Sinónimos |
2-methoxy-N-n-propylnorapomorphine 2-MNPNA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



